6-Methylpiperidin-3-amine;dihydrochloride
Description
Significance of Substituted Piperidines in Chemical Research
Substituted piperidines are of paramount importance in modern chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net The piperidine (B6355638) substructure is present in a vast array of natural products, synthetic pharmaceuticals, and agrochemicals. lifechemicals.com Over 100 commercially available drugs feature a piperidine core, demonstrating a wide spectrum of therapeutic activities, including antibacterial, anesthetic, antipsychotic, and cardiovascular applications. lifechemicals.com
The significance of these scaffolds stems from several key features:
Three-Dimensional Structure: Unlike flat aromatic rings, the saturated piperidine ring has a distinct 3D shape. This spatial arrangement is crucial for engineering specific interactions with biological targets like proteins and enzymes. lifechemicals.comnih.gov
Structural Rigidity: The ring structure has a limited number of rotatable bonds, which can help in designing molecules with a more defined conformation, leading to improved binding affinity and selectivity for their intended targets. lifechemicals.com
Chirality: The introduction of substituents on the piperidine ring often creates chiral centers, which is a critical factor in drug design as different stereoisomers of a molecule can have vastly different biological activities and properties. thieme-connect.comthieme-connect.com
The development of cost-effective and efficient methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry, reflecting their high value in the creation of novel bioactive compounds. nih.govajchem-a.com Researchers continuously explore new synthetic strategies, including the hydrogenation of pyridine (B92270) precursors and multi-component cascade reactions, to access diverse and structurally complex piperidine derivatives. nih.gov
Overview of Amino-Piperidine Derivatives in Scientific Inquiry
Among the various substituted piperidines, amino-piperidine derivatives are a particularly valuable subclass. The presence of an amino group provides a key functional handle for further chemical modifications and acts as a crucial pharmacophoric element capable of forming hydrogen bonds and salt bridges with biological receptors. acs.org
Amino-piperidine scaffolds are integral to the structure of numerous bioactive compounds. For instance, they form the core of potent opioid agonists and M3 muscarinic antagonists. tandfonline.comresearchgate.net The position of the amino group and other substituents on the piperidine ring significantly influences the molecule's biological properties and selectivity for different targets. researchgate.net
Scientific inquiry into amino-piperidines is extensive, covering areas such as:
Drug Discovery: Synthesizing and screening libraries of amino-piperidine derivatives to identify new lead compounds for various diseases, including pain management and neurological disorders. tandfonline.comsmolecule.com
Pharmacokinetics: Studying how the body metabolizes these compounds. For example, 4-aminopiperidines are known to be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, through N-dealkylation reactions. acs.org
Synthetic Methodology: Developing novel and stereocontrolled methods to synthesize chiral amino-piperidines, which are highly sought-after as building blocks in pharmaceutical development. researchgate.netbeilstein-journals.org
The versatility of the amino-piperidine scaffold ensures its continued prominence as a "privileged structure" in the design and discovery of new therapeutic agents. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(7)4-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZAQJVZOSCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylpiperidin 3 Amine Dihydrochloride
Precursor-Based Synthetic Routes
The synthesis of 6-methylpiperidin-3-amine (B12986895) dihydrochloride (B599025) is often achieved through multi-step processes that rely on the careful construction and modification of precursor molecules. These routes involve fundamental organic reactions tailored to build the piperidine (B6355638) scaffold and introduce the required amine and methyl groups.
Cyclization Reactions in Piperidine Formation
The formation of the piperidine ring is a critical step in the synthesis of 6-methylpiperidin-3-amine dihydrochloride. Various cyclization strategies have been developed to construct this heterocyclic system. Intramolecular amination reactions are a common approach, where a linear precursor containing an amine and a suitable leaving group or an unsaturated bond cyclizes to form the piperidine ring. nih.govmdpi.com For instance, the intramolecular hydroamination/cyclization of specific alkynes can lead to the formation of the piperidine skeleton. mdpi.com
Another significant strategy involves the hydrogenation and reduction of pyridine (B92270) or pyridinium (B92312) precursors. smolecule.com These methods directly convert the aromatic pyridine ring into the saturated piperidine structure. smolecule.com Electrocatalytic hydrogenation using rhodium-supported catalysts has been shown to be effective for pyridine hydrogenation under ambient conditions. smolecule.com Additionally, chemo-enzymatic dearomatization of activated pyridines offers a biocatalytic approach to generate stereo-enriched piperidine derivatives. nih.gov
Table 1: Overview of Cyclization Strategies for Piperidine Formation
| Cyclization Method | Description | Key Features |
|---|---|---|
| Intramolecular Amination | A linear precursor with an amine and a reactive group cyclizes. nih.govmdpi.com | Can be catalyzed by metals like gold(I) or palladium(II). nih.gov |
| Reductive Hydroamination | An acid-mediated reaction involving an alkyne and an enamine to form an iminium ion, which is then reduced. mdpi.com | Stereoselective, leading to specific piperidine isomers. mdpi.com |
| Pyridine Hydrogenation | Reduction of a pyridine ring to a piperidine ring. smolecule.com | Can be achieved through catalytic hydrogenation with palladium or rhodium. nih.govsmolecule.com |
Amination Strategies for Piperidine Derivatives
Introducing the amine group at the 3-position of the 6-methylpiperidine ring is a crucial transformation. Reductive amination is a widely used method, which involves the reaction of a 6-methylpiperidin-3-one (B3326965) precursor with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride. smolecule.com
Biocatalytic transamination has also emerged as a powerful technique for the enantioselective synthesis of chiral amines. smolecule.comresearchgate.net This method utilizes omega-transaminases, which can convert a prochiral ketone precursor into a chiral amine with high stereoselectivity. smolecule.com The process involves two half-reactions using pyridoxal-5'-phosphate as a cofactor. smolecule.com
Advanced Synthetic Approaches Utilizing L-Glutamine Derivatives
L-glutamic acid, a readily available and chiral amino acid, serves as a versatile starting material for the enantiomerically pure synthesis of 3-amino substituted piperidines. researchgate.net A multi-step route has been described that begins with the esterification of both carboxylic acid groups of L-glutamic acid, followed by N-Boc protection. researchgate.net The resulting diester is then reduced to a diol using sodium borohydride. researchgate.net This diol is subsequently converted to a ditosylate, which undergoes cyclization with different amines to yield various substituted piperidines. researchgate.net This approach provides a reliable pathway to enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net
Stereoselective Synthesis of Enantiopure Intermediates
Achieving the desired stereochemistry in 6-methylpiperidin-3-amine is critical for its potential applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, often employing chiral catalysts, auxiliaries, or starting materials.
The specific enantiomer, (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine, is a key intermediate in the synthesis of more complex molecules. google.com A patented method describes its use as a starting material in a multi-step synthesis. google.com The process involves a nucleophilic substitution reaction between (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine and 4-chloropyrrolo[2,3-d]pyrimidine. google.com This is followed by a catalytic hydrogenation step to debenzylate the piperidine nitrogen. google.com This approach highlights the importance of starting with a pure enantiomer to avoid costly chiral separation later in the synthetic sequence. google.com
Asymmetric reduction is a powerful tool for establishing chirality in piperidine synthesis. One common strategy is the asymmetric reduction of a ketone precursor, such as a 6-methylpiperidin-3-one derivative, using chiral catalysts or enzymes. This can produce a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration.
Another approach involves the biocatalytic reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity. researchgate.net Furthermore, crystallization-induced dynamic resolution has been employed to resolve mixtures of lactam acid diastereomers, achieving high diastereomeric excess. smolecule.comresearchgate.net This technique combines enzymatic racemization with selective crystallization to yield a single desired stereoisomer in high yield. smolecule.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 6-Methylpiperidin-3-amine dihydrochloride |
| (3R, 6S)-1-Benzyl-6-methylpiperidine-3-amine |
| 4-chloropyrrolo[2,3-d]pyrimidine |
| 6-methylpiperidin-3-one |
| L-Glutamic acid |
| N-Boc-3-piperidone |
| (S)-N-Boc-3-hydroxypiperidine |
| Pyridoxal-5'-phosphate |
| Sodium cyanoborohydride |
An exploration into the synthesis of 6-Methylpiperidin-3-amine dihydrochloride reveals a variety of sophisticated chemical strategies. The construction of the substituted piperidine ring, a common scaffold in pharmaceuticals, is achieved through several key reaction types. This article delves into the specific synthetic methodologies pertinent to this compound and its derivatives, focusing on reaction mechanisms and the optimization of conditions.
Spectroscopic and Advanced Analytical Characterization of 6 Methylpiperidin 3 Amine Dihydrochloride
Chromatographic Methodologies for Purity Assessment
Chromatography is indispensable for separating 6-Methylpiperidin-3-amine (B12986895) dihydrochloride (B599025) from potential impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates like 6-Methylpiperidin-3-amine dihydrochloride. Due to the polar and non-chromophoric nature of simple aliphatic amines, direct detection using UV spectrophotometry can be challenging. nih.gov A common strategy involves pre-column derivatization, where the amine is reacted with a reagent to introduce a chromophore, making it detectable by a UV detector. nih.govresearchgate.net For instance, reagents like para-toluenesulfonyl chloride can be used to derivatize the amine, allowing for sensitive detection. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for such analyses. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. cmes.org The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal separation.
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Shim-pack Scepter C18 or equivalent |
| Mobile Phase | A: Phosphate buffer (pH 7.0)B: Methanol |
| Gradient | Isocratic (e.g., 90:10 A:B) cmes.org |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.netcmes.org |
| Column Temperature | 30-35 °C cmes.orggoogle.com |
| Detection | UV at 228 nm (after derivatization) nih.govresearchgate.net or Charged Aerosol Detector (CAD) for non-derivatized analysis researchgate.net |
| Injection Volume | 10 µL cmes.org |
This table represents a typical starting point for method development and is based on methods for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of 6-Methylpiperidin-3-amine dihydrochloride as it does not require the analyte to have a chromophore.
The primary application of LC-MS in this context is the confirmation of the molecular weight of the compound. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 6-Methylpiperidin-3-amine (C₆H₁₄N₂), the expected monoisotopic mass is approximately 114.1157 u. In positive ion mode ESI, the compound would be detected as the protonated molecule [M+H]⁺, with an expected m/z of approximately 115.1235. This provides unambiguous confirmation of the compound's identity and can be used to identify related impurities and degradation products by their respective molecular weights. researchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 6-Methylpiperidin-3-amine dihydrochloride by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. thieme-connect.de Both ¹H and ¹³C NMR would be used to confirm the connectivity and chemical environment of every atom in the 6-Methylpiperidin-3-amine dihydrochloride structure.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The presence of the dihydrochloride salt would cause a general downfield shift for protons near the nitrogen atoms. The spectrum would be expected to show complex multiplets for the protons on the piperidine (B6355638) ring due to spin-spin coupling. The methyl group at the 6-position would likely appear as a doublet, coupled to the adjacent proton at C6.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. mdpi.com For 6-Methylpiperidin-3-amine, six distinct signals would be expected, corresponding to the five carbons of the piperidine ring and the one methyl carbon. The chemical shifts of the carbons attached to the nitrogen atoms (C2, C3, and C6) would be significantly affected by protonation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | ~3.0 - 3.5 | Multiplet | CH₂ |
| H-3 | ~3.5 - 3.9 | Multiplet | CH |
| H-4 | ~1.6 - 2.1 | Multiplet | CH₂ |
| H-5 | ~1.6 - 2.1 | Multiplet | CH₂ |
| H-6 | ~3.2 - 3.6 | Multiplet | CH |
| CH₃ | ~1.2 - 1.5 | Doublet | CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-2 | ~45 - 55 | CH₂ | |
| C-3 | ~48 - 58 | CH | |
| C-4 | ~20 - 30 | CH₂ | |
| C-5 | ~25 - 35 | CH₂ | |
| C-6 | ~50 - 60 | CH |
Note: These are estimated chemical shift ranges. Actual values depend on the solvent and experimental conditions.
Infrared (IR) spectroscopy and its modern implementation, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netsurfacesciencewestern.com The FT-IR spectrum of 6-Methylpiperidin-3-amine dihydrochloride would exhibit characteristic absorption bands corresponding to its structural features. nih.gov
The most prominent features would be associated with the amine hydrochloride groups. A very broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of ammonium (B1175870) salts (R₂NH₂⁺ and RNH₃⁺). The C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear as sharp peaks in the 2850-3000 cm⁻¹ range. N-H bending vibrations typically appear in the 1500-1600 cm⁻¹ region. researchgate.net
Table 3: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~2400-3200 | N-H Stretch (very broad) | Amine salt (R₂NH₂⁺, RNH₃⁺) |
| ~1500-1600 | N-H Bend | Amine salt |
| ~1450-1470 | C-H Bend | Alkane (CH₂, CH₃) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which typically requires the presence of chromophores—structural features with π-electrons, such as double bonds or aromatic rings. researchgate.netresearchr.org
6-Methylpiperidin-3-amine dihydrochloride is a saturated aliphatic amine and lacks any significant chromophore. researchgate.net Therefore, it is not expected to show any strong absorption in the standard UV-Vis range (200-800 nm). Any weak absorption observed would be in the far-UV region (below 220 nm), corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen atoms. Consequently, UV-Vis spectroscopy is generally not a useful technique for the direct structural characterization or quantification of this compound unless a derivatization step is performed to attach a UV-active moiety. nih.gov
Crystallographic and Solid-State Analysis of 6-Methylpiperidin-3-amine Dihydrochloride Under Scrutiny
Despite a thorough search of available scientific literature, detailed crystallographic data from X-ray diffraction studies specifically for 6-Methylpiperidin-3-amine Dihydrochloride could not be located. Therefore, a complete analysis of its crystal structure, including unit cell dimensions, space group, and specific atomic coordinates, cannot be provided at this time.
The investigation into the solid-state characteristics of chemical compounds is fundamental to understanding their physical and chemical properties. X-ray crystallography, in particular, stands as a definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence a compound's stability, solubility, and bioavailability.
For 6-Methylpiperidin-3-amine Dihydrochloride, a compound of interest in various chemical research domains, the absence of published crystallographic data in the primary scientific literature, including major crystallographic databases, prevents a detailed discussion under the specified analytical framework. Such a study would typically involve the careful crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.
While general principles of organic and medicinal chemistry can provide theoretical models of the structure of 6-Methylpiperidin-3-amine Dihydrochloride, an authoritative and scientifically rigorous description of its solid-state structure awaits empirical determination through X-ray crystallographic analysis. Further research in this area is required to fill this data gap.
Computational and Theoretical Investigations of 6 Methylpiperidin 3 Amine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the electronic structure of the molecule, providing detailed information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and electronic properties of molecules. For 6-Methylpiperidin-3-amine (B12986895) Dihydrochloride (B599025), DFT calculations would reveal that the piperidine (B6355638) ring adopts a stable chair conformation, which is the most common and energetically favorable arrangement for such six-membered rings. nih.govrsc.org
In this conformation, the substituents—the methyl group at position 6 and the amine group at position 3—are predicted to predominantly occupy equatorial positions. This arrangement minimizes steric hindrance and torsional strain, leading to the most stable molecular structure. nih.gov The protonation of the two amine functions in the dihydrochloride salt would lead to ammonium (B1175870) groups, influencing bond lengths and angles, particularly around the nitrogen atoms. DFT calculations provide precise values for these geometric parameters. researchgate.netmdpi.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-N (ring) | ~1.47 |
| C-C (ring) | ~1.54 | |
| C-N+H3 | ~1.50 | |
| Bond Angle (°) | C-N-C (ring) | ~112 |
| C-C-C (ring) | ~111 | |
| H-N+-H | ~109.5 |
The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netmdpi.com
A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For 6-Methylpiperidin-3-amine Dihydrochloride, the HOMO would likely be localized around the more electron-rich regions of the molecule, while the LUMO would be distributed over the electron-accepting areas. Analysis of the HOMO-LUMO gap helps in predicting the molecule's potential for intramolecular charge transfer (ICT). researchgate.net Various quantum chemical descriptors can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
| Parameter | Symbol | Predicted Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | - | Chemical reactivity/stability |
| Ionization Potential | I | - | Energy to remove an electron |
| Electron Affinity | A | - | Energy released when gaining an electron |
| Chemical Hardness | η | - | Resistance to charge transfer |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgwuxiapptec.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to denote different potential regions.
For 6-Methylpiperidin-3-amine Dihydrochloride, the MEP map would show distinct regions of positive and negative potential.
Positive Regions (Blue): These areas, corresponding to electron deficiency, would be concentrated around the protonated amine groups (-N+H3 and -N+H2-) and the other hydrogen atoms. These sites are susceptible to nucleophilic attack. ethz.ch
Negative Regions (Red): These electron-rich areas would be associated with the chloride counter-ions (Cl⁻), which are not covalently bonded to the molecule but are electrostatically attracted to the positive centers. These regions indicate sites prone to electrophilic attack.
The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding hydrogen bonding and other non-covalent interactions. mdpi.com
Non-linear optical (NLO) materials are capable of altering the properties of light and have significant applications in photonics and optoelectronics. tandfonline.comresearchgate.net The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with large dipole moments, significant charge separation, and high polarizability and hyperpolarizability values are often good candidates for NLO materials. sciety.orgpreprints.org
As a salt, 6-Methylpiperidin-3-amine Dihydrochloride possesses distinct positive charges on the piperidine ring and negative charges on the chloride ions. This inherent charge separation could lead to a significant dipole moment and hyperpolarizability. Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is a primary indicator of potential NLO activity.
| Parameter | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | - |
| Mean Polarizability | α | - |
| First-order Hyperpolarizability | β | - |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stabilization interactions. It examines charge delocalization by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For 6-Methylpiperidin-3-amine Dihydrochloride, NBO analysis would elucidate the hyperconjugative interactions that contribute to the stability of its chair conformation and the equatorial preference of its substituents. nih.govresearchgate.net Key interactions would include those between the C-C and C-H bonding orbitals and the corresponding antibonding orbitals (σ → σ* transitions) within the piperidine ring. This analysis helps to rationalize the molecule's structural preferences and electronic distribution beyond the simple Lewis structure model.
Molecular Docking and Intermolecular Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com
Piperidine derivatives are known to interact with a variety of biological targets, including sigma receptors, dopamine (B1211576) receptors, and other central nervous system proteins. nih.govtandfonline.comnih.gov Molecular docking studies could be employed to investigate the binding of 6-Methylpiperidin-3-amine Dihydrochloride to such receptors. The simulation would predict the binding pose of the molecule within the receptor's active site and calculate a docking score, which estimates the binding energy.
The analysis would also identify key intermolecular interactions, such as:
Hydrogen Bonds: Formed between the ammonium groups of the ligand and electronegative atoms (like oxygen or nitrogen) in the amino acid residues of the receptor.
Salt Bridges (Ionic Interactions): Strong electrostatic interactions between the positively charged ammonium groups and negatively charged residues like aspartate or glutamate. nih.gov
Hydrophobic Interactions: Between the aliphatic parts of the piperidine ring and nonpolar residues in the receptor.
These studies can provide a rationale for the molecule's potential biological activity and guide the design of more potent analogs.
| Receptor Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Sigma-1 Receptor | - | - | ASP-126, GLU-172 | Salt Bridge, H-Bond |
| PHE-107 | π-Cation |
Prediction of Ligand-Protein Interactions
Molecular docking and other computational methods are powerful tools for predicting how a ligand, such as 6-Methylpiperidin-3-amine dihydrochloride, might bind to a protein target. This predictive capability is a cornerstone of modern drug discovery, allowing researchers to hypothesize about the potential biological activity of a compound. Such studies typically involve the creation of three-dimensional models of both the ligand and the protein, followed by simulations to determine the most likely binding modes and to estimate the strength of the interaction.
Despite the utility of these methods, no published studies were identified that specifically detail the predicted ligand-protein interactions of 6-Methylpiperidin-3-amine dihydrochloride.
Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify the intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of non-covalent interactions, such as hydrogen bonds and van der Waals forces. This information is invaluable for understanding the crystal packing and the physical properties of a compound.
A thorough literature search did not yield any studies that have performed a Hirshfeld surface analysis on 6-Methylpiperidin-3-amine dihydrochloride. Consequently, a detailed breakdown of its non-covalent interactions based on this method is not possible.
Research Applications and Biological Target Interactions of 6 Methylpiperidin 3 Amine Dihydrochloride
Role as a Synthetic Building Block in Organic Chemistry
6-Methylpiperidin-3-amine (B12986895) dihydrochloride (B599025) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical applications. The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, coupled with a primary amine and a methyl group, offers multiple points for chemical modification.
The primary amine group can readily undergo a variety of chemical transformations, including alkylation, acylation, and reductive amination, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, chiral 3-aminopiperidine derivatives are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. google.combeilstein-journals.org The synthesis of these inhibitors often involves the coupling of the 3-aminopiperidine core with other heterocyclic systems. google.combeilstein-journals.org
Furthermore, the secondary amine within the piperidine ring can be functionalized, providing another handle for synthetic elaboration. The methyl group at the 6-position introduces chirality and steric bulk, which can be exploited to influence the conformation of the final molecule and its interaction with biological targets. The synthesis of polysubstituted piperidine derivatives often relies on the strategic use of such substituted precursors to achieve the desired stereochemistry and biological activity. mdpi.com The versatility of 6-methylpiperidin-3-amine as a scaffold makes it a key component in the synthesis of novel therapeutic agents. smolecule.com
Application as Reference Standards in Pharmaceutical Research
In the pharmaceutical industry, reference standards are highly purified compounds used as a benchmark for quality control and to ensure the identity, strength, quality, and purity of drug substances and drug products. sigmaaldrich.comlabomersa.com Pharmaceutical secondary standards, which are certified reference materials, offer a cost-effective and convenient alternative to preparing in-house working standards. sigmaaldrich.comlabomersa.comscribd.com These secondary standards are qualified against primary pharmacopeial standards (e.g., USP, EP) and are produced in accredited facilities, ensuring their traceability and reliability. sigmaaldrich.comlabomersa.com
Given that piperidine derivatives are common structural motifs in many pharmaceutical compounds, "6-Methylpiperidin-3-amine;dihydrochloride" and similar compounds are utilized as reference standards in various stages of drug development and manufacturing. They are essential for:
Impurity Profiling: Identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished products.
Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC).
Quality Control Testing: Routine testing of raw materials, intermediates, and final products to ensure they meet the required specifications.
The availability of well-characterized reference standards like 6-methylpiperidin-3-amine dihydrochloride is crucial for regulatory compliance and for guaranteeing the safety and efficacy of pharmaceutical products. biosynth.com
Investigation as Probes for Enzyme Activity and Receptor Binding Studies
Molecular probes are essential tools in chemical biology and pharmacology for investigating the function of enzymes and receptors. Due to its specific structural features, 6-methylpiperidin-3-amine and its derivatives have the potential to be used as probes in such studies. Preliminary research suggests that this compound may interact with neurotransmitter systems, which are critical in regulating mood and pain perception. smolecule.com
The piperidine scaffold is a well-known privileged structure that can interact with a variety of biological targets. The presence of a basic amine allows for ionic interactions with acidic residues in the binding pockets of enzymes and receptors. Interaction studies have suggested that 6-methylpiperidin-3-amine may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. smolecule.com
By modifying the core structure of 6-methylpiperidin-3-amine, for example, by attaching fluorescent tags or radioactive isotopes, researchers can develop probes to visualize and quantify the distribution and density of specific receptors or to measure the activity of certain enzymes in vitro and in vivo. Further investigation is needed to fully explore the potential of this compound as a molecular probe for various biological targets. smolecule.com
Enzyme Inhibition Research
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. mdpi.comslideshare.net Numerous piperidine derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. mdpi.comnih.govnih.gov
Structure-activity relationship (SAR) studies on piperidine-based cholinesterase inhibitors have revealed several key features for potent activity. The basic nitrogen atom of the piperidine ring is often crucial for interaction with the catalytic site of the enzyme. nih.gov The substitution pattern on the piperidine ring and the nature of the groups attached to it significantly influence the inhibitory potency and selectivity for AChE over BChE. nih.govnih.gov
For instance, studies on 1-benzylpiperidine (B1218667) derivatives have shown that the introduction of bulky substituents can lead to a substantial increase in AChE inhibitory activity. nih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent and selective AChE inhibitor with an IC50 value of 5.7 nM for AChE, showing 1250 times greater affinity for AChE than for BChE. nih.gov Another derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be one of the most potent AChE inhibitors with an IC50 of 0.56 nM and an 18,000-fold selectivity for AChE over BChE. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | 1250 |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | 18000 |
| Compound 19 (a 2-phenylacetate derivative) | AChE | 5100 | - |
| Compound 19 (a 2-phenylacetate derivative) | BChE | 26780 | - |
Inhibition of Other Esterases and Proteases
The inhibitory potential of piperidine-containing compounds extends beyond cholinesterases to other classes of enzymes, including other esterases and proteases. nih.govmdpi.com Proteases are a broad class of enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes, making them important therapeutic targets. mdpi.commdpi.com
A notable example of the application of the 3-aminopiperidine scaffold is in the development of inhibitors for the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). nih.gov Researchers have synthesized peptide analogues incorporating a 3-aminopiperidine moiety as a replacement for a glycine (B1666218) residue. nih.gov These analogues were found to be selective, noncovalent inhibitors of IdeS. nih.gov Specifically, compounds that were potent inhibitors of IdeS showed little to no inhibitory activity against related cysteine proteases like SpeB and papain, highlighting the potential for developing highly selective inhibitors based on this scaffold. nih.gov
The development of selective protease inhibitors is a significant area of drug discovery, with applications in treating infectious diseases, cancer, and inflammatory disorders. mdpi.commdpi.com The unique structural and chemical properties of 6-methylpiperidin-3-amine make it an attractive starting point for the design of novel inhibitors targeting various proteases and esterases. nih.govnih.gov
Modulation of Protein Lysine (B10760008) Methyltransferases (e.g., GLP, G9a)
Protein lysine methyltransferases (PKMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone and non-histone proteins. nih.govnih.gov The dysregulation of PKMTs, such as G9a-like protein (GLP) and G9a, has been implicated in various diseases, including cancer, making them promising targets for therapeutic intervention. nih.govresearchgate.netnih.gov
G9a and GLP are highly homologous enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). nih.gov The development of small-molecule inhibitors targeting these enzymes is an active area of research. nih.govresearchgate.netx-mol.com Many of these inhibitors feature heterocyclic scaffolds, such as quinazolines and 2,4-diamino-6-methylpyrimidines, which often incorporate amine-containing side chains to interact with the enzyme's active site. nih.govresearchgate.netx-mol.com
Structure-activity relationship studies have shown that the nature of the amine substituent significantly impacts the potency and selectivity of these inhibitors. For example, in a series of quinazoline-based inhibitors, a six-membered piperidinyl group at a specific position resulted in a potent G9a inhibitor (IC50 = 31 ± 9 nM). nih.gov The substitution on this piperidine ring can further modulate the activity. nih.gov While a direct synthesis of G9a/GLP inhibitors using 6-methylpiperidin-3-amine dihydrochloride was not explicitly detailed in the reviewed literature, its structural features—a substituted piperidine ring with a primary amine—make it a highly plausible and valuable building block for the synthesis of novel and potent PKMT modulators. The table below presents the inhibitory concentrations of some representative G9a/GLP inhibitors.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Piperidinyl analogue 12 | G9a | 31 ± 9 |
| Pyrrolidinyl analogue 11 | G9a | 313 ± 133 |
| UNC0642 | G9a | < 2.5 |
| UNC0642 | GLP | < 2.5 |
| Compound with 6-fluoro group (43) | GLP | 1230 ± 340 |
| Compound with 6-fluoro group (43) | G9a | 3690 ± 1780 |
| Compound with 6-methyl group (44) | GLP | 808 ± 378 |
| Compound with 6-methyl group (44) | G9a | 4070 ± 950 |
Studies on Janus Kinase (JAK3) Inhibitors
The 6-methylpiperidin-3-amine scaffold is a critical component in the synthesis of potent Janus kinase (JAK) inhibitors, most notably Tofacitinib. nih.govscispace.com The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are involved in the signaling pathways of numerous cytokines and growth factors, playing a crucial role in the immune system. mdpi.comcresset-group.com JAK inhibitors are a class of drugs that target these enzymes and are used in the treatment of autoimmune diseases such as rheumatoid arthritis. nih.govmdpi.com
Tofacitinib, chemically known as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-piperidine-1-carboxylic acid ethyl ester, incorporates the 6-methylpiperidin-3-amine core structure. scispace.com The synthesis of Tofacitinib often involves the coupling of a protected form of 6-methylpiperidin-3-amine with a pyrrolo[2,3-d]pyrimidine moiety. nih.govnih.gov The specific stereochemistry of the 3-amino and 6-methyl groups on the piperidine ring is crucial for the inhibitory activity of Tofacitinib against JAK3. nih.gov
While research has extensively focused on the final compound, Tofacitinib, the significance of the 6-methylpiperidin-3-amine dihydrochloride lies in its role as a key intermediate that provides the necessary structural features for effective binding to the ATP-binding site of JAK3. researchgate.net Studies on the structure-activity relationship of Tofacitinib and related analogues have underscored the importance of the piperidine ring and its substituents in achieving high potency and selectivity for JAK3. nih.govresearchgate.net
| Compound Name | Target Kinase | Therapeutic Application |
|---|---|---|
| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
Receptor Interaction and Binding Affinity Studies
The versatility of the 6-methylpiperidin-3-amine scaffold extends beyond enzyme inhibition to interactions with various G-protein coupled receptors (GPCRs). Its structural features make it a suitable starting point for the development of ligands targeting a range of receptors involved in diverse physiological processes.
The histamine (B1213489) H3 receptor (hH3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists of the hH3R have been investigated for their potential in treating cognitive disorders and other neurological conditions. nih.gov The piperidine moiety is a common feature in many H3R antagonists. While direct studies on the H3R binding affinity of 6-methylpiperidin-3-amine dihydrochloride are not extensively documented, its structural framework is relevant to the design of non-imidazole H3R antagonists. nih.gov The synthesis of potent H3R antagonists often involves the incorporation of a piperidine ring to interact with the receptor's binding pocket. nih.govnih.gov The amino and methyl substitutions on the piperidine ring of 6-methylpiperidin-3-amine could be modified to optimize binding affinity and selectivity for the hH3R.
Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of functions in the central and peripheral nervous systems. researchgate.net Antagonists of these receptors are used to treat various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). digitellinc.com The development of selective mAChR antagonists is an active area of research. The 4-amino-piperidine scaffold has been identified as a promising basis for a new series of M3 muscarinic antagonists. nih.gov Although distinct from the 3-amino substitution in 6-methylpiperidin-3-amine, this highlights the general utility of aminopiperidine structures in designing mAChR ligands. The specific substitution pattern of 6-methylpiperidin-3-amine could be explored for its potential to confer selectivity for different mAChR subtypes.
The serotonin (B10506) 5-HT2A receptor is a key target for antipsychotic drugs. docking.org Inverse agonists at this receptor can reduce its basal activity and are of interest for the treatment of psychosis. nih.govwikipedia.org The chemical structure of pimavanserin, a known 5-HT2A receptor inverse agonist, features a substituted piperidine moiety. nih.gov While not directly incorporating the 6-methylpiperidin-3-amine structure, the presence of a piperidine ring in a potent 5-HT2A inverse agonist suggests that piperidine derivatives are a relevant class of compounds for targeting this receptor. The 6-methylpiperidin-3-amine scaffold could serve as a starting point for the synthesis of novel 5-HT2A receptor modulators.
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. nih.gov The development of opioid receptor antagonists is important for treating opioid overdose and addiction. Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds can act as opioid receptor antagonists. scispace.comnih.gov This demonstrates that the substituted piperidine ring is a key pharmacophore for opioid receptor activity. The specific substitution pattern of 6-methylpiperidin-3-amine, with its amino and methyl groups, could be functionalized to create derivatives with affinity for opioid receptors. Studies on related piperidine-containing compounds have explored their potential as either agonists or antagonists at various opioid receptor subtypes. scispace.comnih.gov
| Compound Class | Receptor Target | Observed Activity |
|---|---|---|
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | μ, δ, κ opioid receptors | Antagonist |
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. cresset-group.com TLR7 and TLR8 are involved in the recognition of single-stranded RNA, and their overactivation is implicated in autoimmune diseases. cresset-group.com Consequently, antagonists of TLR7 and TLR8 are being investigated as potential therapeutics. While direct studies on 6-methylpiperidin-3-amine dihydrochloride as a TLR7/8 antagonist are not available, the development of small molecule TLR7/8 antagonists often involves heterocyclic scaffolds that could potentially be combined with a piperidine moiety to modulate solubility, cell permeability, and receptor binding.
Integration in Drug Discovery Efforts and Compound Optimization
6-Methylpiperidin-3-amine dihydrochloride, a piperidine derivative, holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly for targeting the central nervous system (CNS). nih.gov The piperidine scaffold is a well-established privileged structure in pharmaceutical development, present in numerous approved drugs. mdpi.com The inclusion of a methyl group and an amine substituent on the piperidine ring of 6-methylpiperidin-3-amine provides specific steric and electronic properties that can be exploited in the design of novel therapeutic agents.
In drug discovery, compounds like 6-methylpiperidin-3-amine dihydrochloride are often utilized as starting points or key intermediates for the synthesis of more complex molecules. smolecule.com Its structural features, including the chiral centers and the reactive amino group, allow for the creation of diverse chemical libraries for screening against various biological targets. The dihydrochloride salt form of the compound enhances its stability and solubility, facilitating its use in research and development.
Compound optimization efforts involving the 6-methylpiperidin-3-amine scaffold would likely focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The primary amine group serves as a convenient handle for derivatization, allowing for the introduction of a wide range of functional groups through techniques like reductive amination or amide coupling. These modifications can be systematically explored to establish structure-activity relationships (SAR), which are crucial for understanding how chemical structure influences biological activity and for guiding the design of more effective drug candidates. While specific SAR studies for 6-methylpiperidin-3-amine dihydrochloride are not extensively detailed in publicly available literature, the general principles of medicinal chemistry suggest that variations in the substituents on the amino group and the piperidine nitrogen would be key areas of investigation.
Interactive Data Table: Potential Avenues for Compound Optimization
| Modification Site | Potential Synthetic Strategy | Intended Outcome |
| Primary Amine (position 3) | Acylation, Alkylation, Reductive Amination | Modulate target binding, improve selectivity, alter solubility |
| Piperidine Nitrogen (position 1) | N-Alkylation, N-Arylation | Influence pharmacokinetic properties (e.g., cell permeability, metabolic stability) |
| Methyl Group (position 6) | Bioisosteric Replacement | Fine-tune steric interactions with the target, improve metabolic stability |
Investigation into Bioactivity Mechanisms
Preliminary research suggests that the biological activity of 6-methylpiperidin-3-amine may be linked to its interaction with neurotransmitter systems. smolecule.com Specifically, it is postulated to influence the serotonin and norepinephrine (B1679862) pathways, which are critical in the regulation of mood and the perception of pain. smolecule.com This suggests potential applications in the development of treatments for mood disorders and pain management. smolecule.com
The mechanism of action at a molecular level is thought to involve interactions with specific receptors within the central nervous system. smolecule.com Such interactions could modulate the release of neurotransmitters or the activity of their receptors, thereby influencing physiological responses. smolecule.com However, detailed investigations to elucidate the precise molecular targets and the exact nature of these interactions are still required.
The structural characteristics of 6-methylpiperidin-3-amine, particularly the stereochemistry of the methyl and amino groups on the piperidine ring, are likely to be critical determinants of its biological activity. The specific arrangement of these groups in three-dimensional space would govern how the molecule binds to its biological target, influencing both its affinity and its functional effect (e.g., as an agonist or antagonist). Further research, including receptor binding assays and functional studies, is necessary to fully characterize the pharmacological profile of 6-methylpiperidin-3-amine dihydrochloride and to validate its potential as a therapeutic agent.
Interactive Data Table: Postulated Biological Interactions
| Potential Biological Target | Postulated Mechanism of Action | Potential Therapeutic Application |
| Serotonin Receptors/Transporters | Modulation of serotonin signaling | Treatment of mood disorders (e.g., depression, anxiety) |
| Norepinephrine Receptors/Transporters | Modulation of norepinephrine signaling | Treatment of mood disorders, pain management |
| Other CNS Receptors | To be determined through further research | Exploration for other neurological disorders |
Structure Activity Relationship Sar Studies and Derivative Design
Exploration of Substituent Effects on Biological Activity
The biological activity of 6-methylpiperidin-3-amine (B12986895) and its analogues is significantly influenced by the nature and position of substituents on the piperidine (B6355638) ring and the amino group. smolecule.com Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing serotonin (B10506) and norepinephrine (B1679862) pathways, which are pivotal in mood regulation and pain perception. smolecule.com The specific substitution pattern of 6-methylpiperidin-3-amine is key to its distinct chemical and biological properties compared to other piperidine derivatives. smolecule.com
The introduction of various substituents can modulate the compound's physicochemical properties, such as lipophilicity, basicity, and steric bulk, which in turn affects its pharmacokinetic and pharmacodynamic profiles. For instance, in a series of piperidinothiosemicarbazones, derivatives with a piperidine ring at the C-6 position of a pyridine (B92270) ring showed the highest potency in their group, suggesting that the basicity and lipophilicity of the piperidine moiety are important for activity. mdpi.comnih.gov
In other studies on piperidine derivatives, seemingly minor changes in the amine moiety were found to have profound effects on biological activity. researchgate.net For example, analogues with cyclic amine side chains (like piperidine) were found to have different intrinsic activity compared to their noncyclic counterparts. researchgate.net The relative enhancement of in vitro activities can be influenced by the side chains on the piperidine ring. researchgate.net
The following table summarizes the general effects of different types of substituents on the biological activity of piperidine derivatives, which can be extrapolated to understand the potential effects on 6-methylpiperidin-3-amine.
| Substituent Type | General Effect on Biological Activity | Reference |
| Alkyl groups | Can increase lipophilicity, potentially enhancing cell membrane permeability. The position and size of the alkyl group can influence receptor binding and selectivity. | nih.gov |
| Aryl groups | Can introduce aromatic interactions (e.g., pi-pi stacking) with biological targets. Substitution on the aryl ring can further modulate activity. | nih.gov |
| Halogens | Can alter electronic properties and metabolic stability. Fluorine, in particular, can improve bioavailability and binding affinity. | nih.gov |
| Hydroxyl groups | Can form hydrogen bonds with target receptors, potentially increasing binding affinity. However, it may also increase hydrophilicity, affecting permeability. | nih.gov |
| Amino groups | The basicity of the amino group is often crucial for interaction with acidic residues in target proteins. Substitution on the amino group can modulate this basicity and introduce further interactions. | smolecule.com |
Design and Synthesis of Novel Analogues and Derivatives
The design and synthesis of novel analogues of 6-methylpiperidin-3-amine are driven by the need to improve properties such as potency, selectivity, and metabolic stability. nih.govajchem-a.com Synthetic strategies often involve modifications at the amino group or the piperidine ring. Common synthetic routes to prepare piperidine derivatives include reductive amination, alkylation, and nucleophilic substitution. nih.govsmolecule.com More advanced methods, such as palladium-catalyzed reactions and multi-component reactions, have also been employed to create diverse libraries of piperidine analogues. nih.govajchem-a.com
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.gov Fluorination can increase metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability due to fluorine's lipophilic nature. researchgate.net
For piperidine derivatives, the synthesis of fluorinated analogues has been achieved through various methods. nih.gov For example, rhodium catalysts have been effective in the synthesis of 3-substituted piperidines bearing partially fluorinated groups. nih.gov The bioactivity of these fluorinated analogues is highly dependent on the position of the fluorine atom. In some cases, fluorination can lead to a significant increase in potency. For instance, in a series of CCR3 antagonists, N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives were synthesized and evaluated. tandfonline.com
While specific data on fluorinated analogues of 6-methylpiperidin-3-amine is limited, the general principles of fluorine's effects on bioactivity suggest that strategic fluorination of the piperidine ring or the methyl group could lead to analogues with improved pharmacological profiles.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is another strategy employed to improve the metabolic stability of drug candidates. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450. mdpi.com
Studies on various deuterated ligands have shown significant improvements in metabolic stability. nih.govnih.gov For example, deuterated pyrazoloquinolinone analogues displayed enhanced metabolic stability in both human and mouse liver microsomes compared to their non-deuterated counterparts. nih.gov In another study on piperidine-derived amide sEH inhibitors, substituting hydrogen with deuterium resulted in a notable increase in the molecules' half-lives in both rat and human microsomes while maintaining their inhibitory potency. nih.gov
This approach is particularly useful when a specific site of metabolism (SoM) on the molecule is known. By selectively deuterating that position, the metabolic rate can be slowed down, leading to improved bioavailability and a longer duration of action. nih.govmdpi.com The table below shows the improvement in metabolic stability upon deuteration for a series of pyrazoloquinolinone ligands.
| Compound | Half-life in HLM (h) | Half-life in MLM (h) | Fold Increase in Stability (HLM) | Fold Increase in Stability (MLM) | Reference |
| Parent Compound 8a | 1.1 | 3.2 | - | - | nih.gov |
| Deuterated Analogue 8b | 2.8 | 9.6 | 2.5 | 3.0 | nih.gov |
| Deuterated Analogue 8c | 3.3 | 12.8 | 3.0 | 4.0 | nih.gov |
| Parent Compound 8i | 0.5 | 1.5 | - | - | nih.gov |
| Deuterated Analogue 8j | 1.5 | 3.0 | 3.0 | 2.0 | nih.gov |
| Parent Compound 8n | 0.9 | 1.9 | - | - | nih.gov |
| Deuterated Analogue 8o | 1.8 | 2.3 | 2.0 | 1.2 | nih.gov |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional structure of 6-methylpiperidin-3-amine is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. smolecule.com The substituents on the ring, the methyl group at the 6-position and the amino group at the 3-position, can exist in either axial or equatorial positions. The relative orientation of these substituents (cis or trans) gives rise to different diastereomers, which can have distinct pharmacological properties. whiterose.ac.uknih.gov
The lowest energy conformation for a substituted piperidine generally places the larger substituents in the equatorial position to avoid 1,3-diaxial interactions. nih.govrsc.org For N-Boc 3-methyl piperidine, the lowest energy conformation has an equatorial methyl group. nih.govrsc.org The stereochemistry of the substituents can significantly impact how the molecule binds to its biological target. nih.govnih.gov
Studies on various chiral compounds have demonstrated that stereochemistry plays a pivotal role in biological activity. nih.govnih.govresearchgate.net For example, in a series of piperidin-4-one derivatives, the stereochemical effect on antibacterial, antifungal, and anthelmintic activities was investigated, highlighting the importance of specific stereoisomers for desired biological effects. nih.gov Often, only one enantiomer or diastereomer of a chiral drug is responsible for the therapeutic effect, while the other may be inactive or even contribute to side effects. This underscores the importance of stereoselective synthesis and the evaluation of individual stereoisomers in drug development. whiterose.ac.uknih.gov
Multitargeted-Directed Ligands (MTDLs) Design Considerations
Complex diseases such as neurodegenerative disorders often involve multiple biological targets. nih.govmdpi.com The multitargeted-directed ligand (MTDL) approach aims to design single molecules that can interact with two or more targets simultaneously, potentially leading to enhanced efficacy and a better side-effect profile compared to single-target drugs or combination therapies. mdpi.comnih.gov
The piperidine scaffold is a valuable building block in the design of MTDLs due to its structural versatility and presence in many known bioactive compounds. nih.govnih.gov When designing MTDLs incorporating the 6-methylpiperidin-3-amine scaffold, several factors must be considered. These include selecting appropriate biological targets that are relevant to the disease of interest and designing a molecule that can effectively interact with all chosen targets. nih.govmdpi.com
For example, in the context of Alzheimer's disease, MTDLs have been designed to target both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov A study on coumarin-piperidine conjugates identified compounds that were potent inhibitors of AChE. nih.gov Similarly, piperidine derivatives have been incorporated into MTDLs targeting serotonin and dopamine (B1211576) receptors for the treatment of depression. nih.gov The design strategy often involves linking two or more pharmacophores, each responsible for binding to a specific target, through a suitable linker. The 6-methylpiperidin-3-amine moiety could serve as a core scaffold or a pharmacophore for one of the targets in an MTDL.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
6-Methylpiperidin-3-amine (B12986895) is a piperidine (B6355638) derivative characterized by a methyl group at the 6-position and an amino group at the 3-position. smolecule.com The dihydrochloride (B599025) salt form enhances its stability and solubility, making it suitable for various chemical transformations and pharmaceutical applications.
Synthesis and Chemical Properties: Several synthetic routes for 6-methylpiperidin-3-amine have been developed, including:
Reductive Amination: This common method involves the reaction of 6-methylpiperidin-3-one (B3326965) with an amine source in the presence of a reducing agent. smolecule.com
Biocatalytic Transamination: This approach utilizes transaminase enzymes to achieve high stereoselectivity, which is crucial for the synthesis of specific enantiomers. researchgate.net
Crystallization-Induced Dynamic Resolution: This technique allows for the efficient separation of diastereomers, yielding a single desired isomer in high purity. researchgate.net
The chemical reactivity of 6-methylpiperidin-3-amine is largely dictated by its primary amino group and the secondary amine within the piperidine ring. These functional groups allow for a variety of chemical modifications, such as alkylation, acylation, and nucleophilic substitution, enabling the synthesis of a diverse range of derivatives. smolecule.com
Biological Significance: The biological activity of 6-methylpiperidin-3-amine and its derivatives is often associated with their interaction with central nervous system (CNS) targets. smolecule.com Preliminary studies suggest that these compounds may modulate neurotransmitter pathways, indicating their potential as lead structures for the development of treatments for neurological and mood disorders. smolecule.com The specific substitution pattern of 6-methylpiperidin-3-amine imparts distinct biological properties compared to other piperidine derivatives, making it a valuable scaffold for targeted drug discovery. smolecule.com
Interactive Data Table: Properties of 6-Methylpiperidin-3-amine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | biosynth.com |
| Molecular Weight | 187.1 g/mol | biosynth.com |
| CAS Number | 2287332-49-2 | biosynth.com |
Prospective Areas for Advanced Research in Piperidine Chemistry
The field of piperidine chemistry is continually evolving, with several key areas poised for significant advancement:
Novel Synthetic Methodologies: While classical methods for piperidine synthesis are well-established, there is a growing emphasis on developing more efficient, sustainable, and stereoselective synthetic routes. news-medical.netpmarketresearch.com Recent breakthroughs include:
C-H Functionalization: This strategy allows for the direct modification of the piperidine ring's carbon-hydrogen bonds, providing access to novel substitution patterns that were previously difficult to achieve. nih.gov
Biocatalysis and Flow Chemistry: The use of enzymes and continuous flow reactors is enabling the greener and more scalable synthesis of chiral piperidine derivatives. news-medical.net
Photoredox Catalysis: Light-mediated reactions are offering new pathways for the construction and functionalization of the piperidine core under mild conditions. mdpi.com
Computational and AI-Driven Drug Design: The integration of computational tools, including artificial intelligence and machine learning, is accelerating the discovery of novel piperidine-based drug candidates. pmarketresearch.com These approaches facilitate the prediction of bioactivity and the optimization of pharmacokinetic properties, streamlining the drug development process. pmarketresearch.com
Exploration of New Biological Targets: The versatility of the piperidine scaffold allows for its application in a wide range of therapeutic areas. ajchem-a.com Future research will likely focus on designing piperidine derivatives that target novel and challenging biological pathways implicated in diseases such as cancer, inflammatory disorders, and rare genetic conditions. pmarketresearch.comajchem-a.com
Potential for Novel Applications of 6-Methylpiperidin-3-amine Dihydrochloride and its Derivatives
The unique structural features of 6-methylpiperidin-3-amine dihydrochloride make it a promising starting point for the development of next-generation therapeutics.
CNS Disorders: Building on the preliminary findings of its interaction with neurotransmitter systems, further research can focus on synthesizing derivatives with enhanced potency and selectivity for specific CNS receptors. smolecule.compmarketresearch.com This could lead to the development of novel treatments for depression, anxiety, and neurodegenerative diseases. pmarketresearch.comajchem-a.com
Oncology: The piperidine moiety is present in a number of anticancer agents. ajchem-a.com By functionalizing the amino groups of 6-methylpiperidin-3-amine, it may be possible to design novel compounds that inhibit cancer cell proliferation or target specific pathways involved in tumor growth.
Infectious Diseases: The development of new antimicrobial and antiviral agents is a global health priority. The piperidine scaffold can be modified to create compounds that interfere with microbial growth or viral replication. ajchem-a.com
Fragment-Based Drug Discovery (FBDD): 6-Methylpiperidin-3-amine dihydrochloride can serve as a valuable fragment in FBDD campaigns. pmarketresearch.com Its rigid, three-dimensional structure can be used to probe the binding pockets of various protein targets, providing a foundation for the design of more complex and potent inhibitors. pmarketresearch.com
The continued exploration of advanced synthetic methods and the application of modern drug discovery technologies will undoubtedly unlock the full potential of 6-methylpiperidin-3-amine dihydrochloride and its derivatives in addressing a wide range of unmet medical needs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 6-methylpiperidin-3-amine dihydrochloride?
- Synthesis : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous piperidine derivatives (e.g., 1-phenylpiperidin-4-amine dihydrochloride) are often synthesized via reductive amination or nucleophilic substitution, followed by hydrochloridation .
- Characterization : Use spectroscopic techniques (NMR, FT-IR) to confirm the amine and methyl group positions. X-ray crystallography (via tools like SHELXT) can resolve crystal structures . Purity analysis requires HPLC with validated methods (e.g., gradient elution and UV detection at 210–230 nm), as demonstrated for related dihydrochloride impurities .
Q. How can the solubility of 6-methylpiperidin-3-amine dihydrochloride be experimentally determined in common solvents?
- Employ a synthetic method where solubility is measured gravimetrically at temperatures ranging from 298.15 K to 343.55 K. Use solvents like methanol, ethanol, and DMF, and correlate results with the modified Apelblat or λh equations to predict solubility trends. Thermodynamic parameters (ΔH, ΔS, ΔG) can be derived via the van’t Hoff equation .
Q. What safety precautions are critical when handling this compound in the lab?
- Based on analogous dihydrochlorides (e.g., 1-phenylpiperidin-4-amine dihydrochloride), hazards include skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal protocols for halogenated amines .
Advanced Research Questions
Q. How can impurity profiling and quantification be performed for this compound?
- Adapt HPLC methods used for palonosetron dihydrochloride impurities:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile.
- Detect impurities like desoxy or N-oxide derivatives at 0.1%–0.5% levels with UV detection (220 nm). Validate via recovery studies (98%–102%) and precision tests (RSD < 2%) .
Q. What strategies mitigate contradictions in biological activity data for piperidine-based dihydrochlorides?
- Address discrepancies by:
- Validating assay conditions (e.g., pH, temperature) to ensure compound stability.
- Using orthogonal analytical techniques (e.g., LC-MS for purity, SPR for binding affinity).
- Referencing in vivo studies on structurally similar compounds (e.g., octenidine dihydrochloride’s anti-pseudomonal efficacy) to contextualize in vitro cytotoxicity vs. therapeutic effects .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Design accelerated stability studies:
- Store samples at 40°C/75% RH and 25°C/60% RH for 1–6 months.
- Analyze degradation products via HPLC-UV or LC-MS.
- Use Arrhenius modeling to extrapolate shelf-life, as applied to sapropterin dihydrochloride .
Q. What experimental frameworks are suitable for studying its interaction with bacterial cell membranes?
- Use fluorescence assays to monitor membrane disruption (e.g., propidium iodide uptake in P. aeruginosa). Compare with octenidine dihydrochloride’s mechanism, which binds to negatively charged bacterial envelopes via cationic centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
